

An In-depth Technical Guide to 2-Isocyanomethylpyridine (CAS 60148-13-2)

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Compound of Interest

Compound Name: 2-(Isocyanomethyl)pyridine

Cat. No.: B1303618

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-isocyanomethylpyridine (CAS 60148-13-2). This guide provides a comprehensive overview based on available information for this compound and structurally related pyridine and isocyanide derivatives. All data derived from analogous compounds are clearly indicated.

Introduction

2-Isocyanomethylpyridine, with the CAS number 60148-13-2, is a pyridine derivative containing a reactive isocyanomethyl group. Its molecular formula is $C_7H_6N_2$, and it has a molecular weight of 118.14 g/mol. The unique electronic properties of the isocyanide functional group, combined with the versatile chemistry of the pyridine ring, make this compound a subject of interest for potential applications in organic synthesis and medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

Chemical and Physical Properties

The following table summarizes the known and estimated chemical and physical properties of 2-isocyanomethylpyridine.

Property	Value	Source/Notes
CAS Number	60148-13-2	
Molecular Formula	C ₇ H ₆ N ₂	
Molecular Weight	118.14 g/mol	
Appearance	Not available. Likely a liquid or low-melting solid.	Inferred from related compounds
Boiling Point	Not available.	
Melting Point	Not available.	
Density	Not available.	
Solubility	Not available. Likely soluble in organic solvents.	Inferred from related compounds

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-isocyanomethylpyridine is not readily available. The safety information below is extrapolated from data on related pyridine and isocyanide compounds and should be considered as a guideline for safe handling. Isocyanides are known for their strong, unpleasant odors and potential toxicity.

3.1. Hazard Summary

Hazard Class	Description	Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)	Likely harmful if swallowed, in contact with skin, or if inhaled.	P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340
Skin Corrosion/Irritation	May cause skin irritation.	P280, P302+P352, P332+P313
Eye Damage/Irritation	May cause serious eye irritation.	P280, P305+P351+P338, P337+P313
Sensitization	Isocyanates are known sensitizers; isocyanides may also pose a risk.	Avoid breathing dust/fume/gas/mist/vapors/spray.

3.2. First Aid Measures

- Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

3.3. Personal Protective Equipment (PPE)

- Engineering Controls: Use only outdoors or in a well-ventilated area.
- Eye/Face Protection: Wear safety glasses with side-shields or goggles.
- Skin Protection: Wear protective gloves and clothing.

- Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Experimental Protocols

4.1. Hypothetical Synthesis of 2-Isocyanomethylpyridine

While a specific, validated protocol for the synthesis of 2-isocyanomethylpyridine is not available in the reviewed literature, a plausible method would involve the dehydration of the corresponding formamide, which can be synthesized from 2-picollylamine.

Materials:

- 2-Picollylamine (2-(aminomethyl)pyridine)
- Ethyl formate
- Triethylamine
- Phosphoryl chloride (POCl_3) or a similar dehydrating agent
- Dichloromethane (DCM) or another suitable aprotic solvent
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- Formamide Synthesis:
 - In a round-bottom flask, dissolve 2-picollylamine (1.0 eq) in an excess of ethyl formate.
 - Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - Remove the excess ethyl formate under reduced pressure to yield N-(pyridin-2-ylmethyl)formamide.

- Dehydration to Isocyanide:

- Dissolve the N-(pyridin-2-ylmethyl)formamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
- Slowly add phosphoryl chloride (1.1 eq) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir until the formamide is consumed (monitor by TLC or GC-MS).
- Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain 2-isocyanomethylpyridine.

4.2. General Protocol for In Vitro Cytotoxicity Screening of Pyridine Derivatives

This protocol describes a general method for assessing the potential anticancer activity of a novel pyridine derivative like 2-isocyanomethylpyridine.

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Test compound (2-isocyanomethylpyridine) dissolved in a suitable solvent (e.g., DMSO)

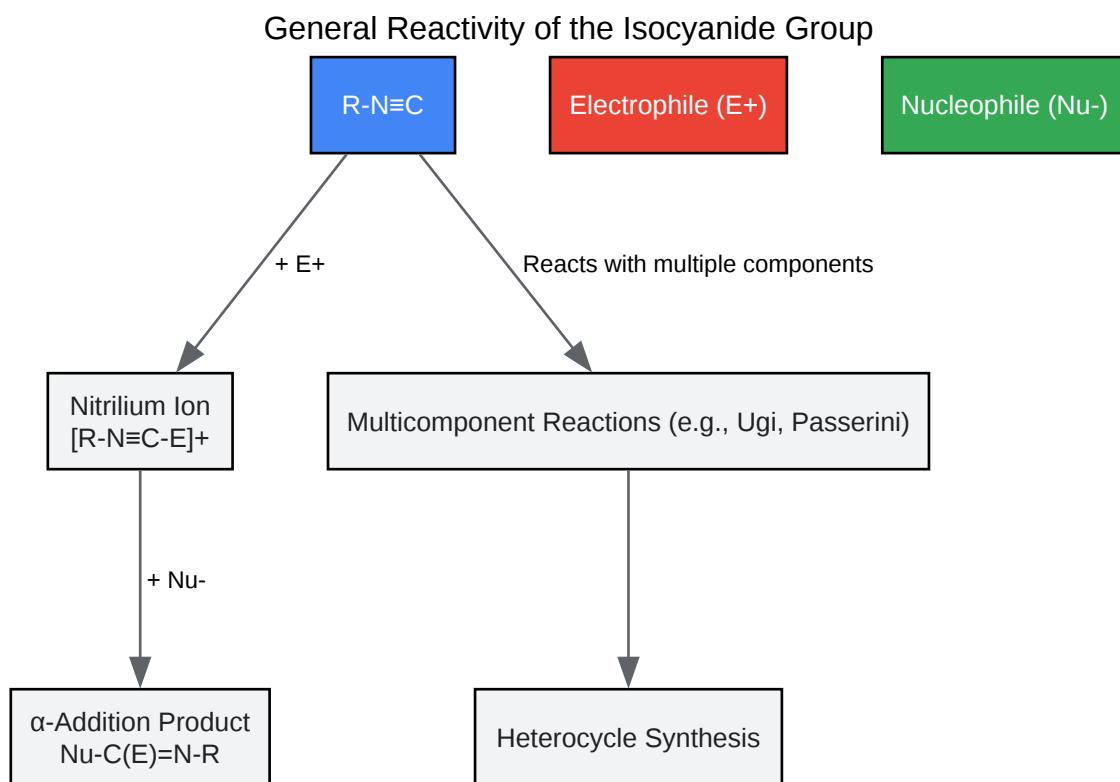
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding:
 - Culture the chosen cancer cell lines to ~80% confluence.
 - Harvest the cells using trypsin-EDTA and perform a cell count.
 - Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare a stock solution of the test compound in DMSO.
 - Create a series of dilutions of the test compound in a complete culture medium.
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
 - Incubate the plates for 48-72 hours.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 2-4 hours at 37°C.
 - Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

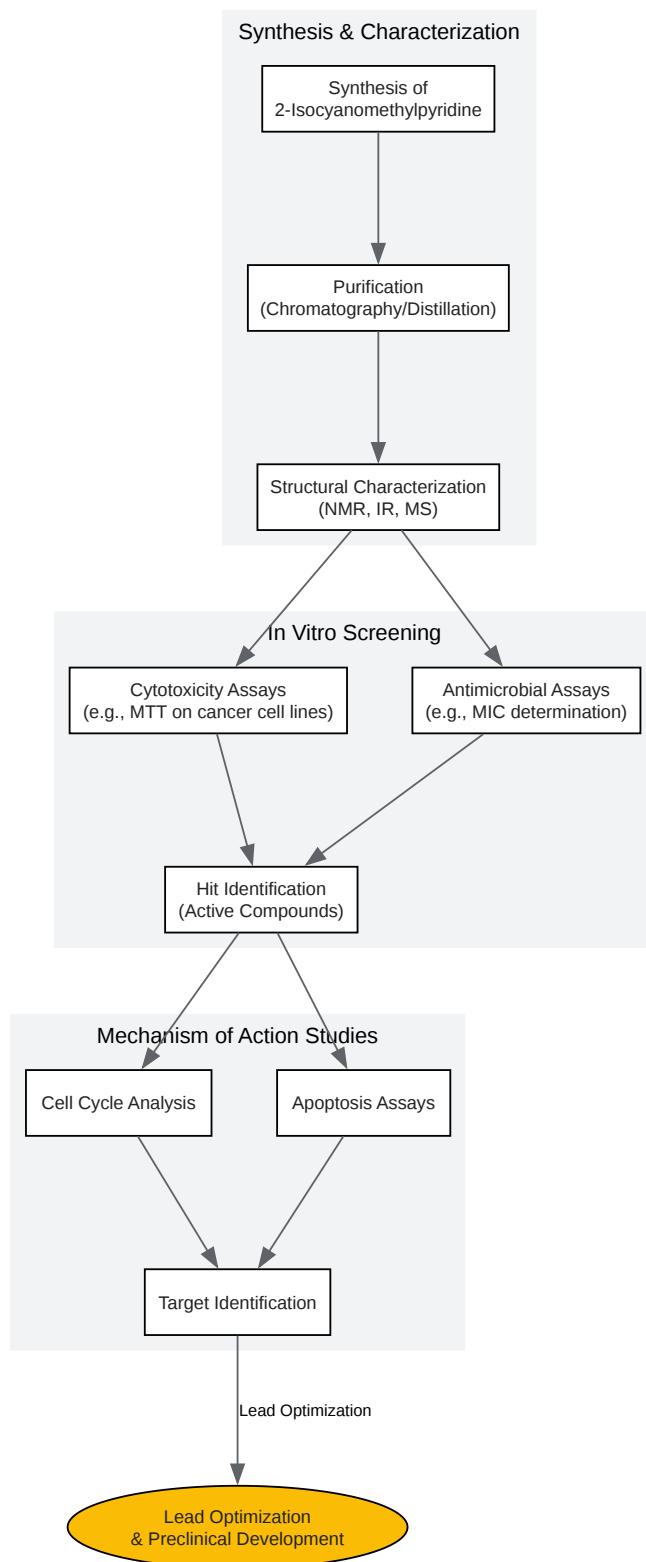
Visualizations



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Caption: General reactivity pathways of the isocyanide functional group.

Workflow for Screening Biological Activity of a Novel Pyridine Derivative

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Caption: A general workflow for the biological evaluation of a novel pyridine derivative.

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